molecular formula C23H17N3O2 B14944656 Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-

Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-

Cat. No.: B14944656
M. Wt: 367.4 g/mol
InChI Key: KNZIHZBDUKBYMD-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a quinoxaline ring and a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives and dibenzofuran carboxylic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to its corresponding dihydroquinoxaline form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-SULFONAMIDE: This compound has a similar structure but contains a sulfonamide group instead of a carboxamide group.

    N-(2,3-DIMETHYLQUINOXALIN-6-YL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE: A closely related compound with slight variations in the quinoxaline ring.

Uniqueness

N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE is unique due to its specific combination of the quinoxaline and dibenzofuran moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)dibenzofuran-2-carboxamide

InChI

InChI=1S/C23H17N3O2/c1-13-14(2)25-20-12-16(8-9-19(20)24-13)26-23(27)15-7-10-22-18(11-15)17-5-3-4-6-21(17)28-22/h3-12H,1-2H3,(H,26,27)

InChI Key

KNZIHZBDUKBYMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)C

Origin of Product

United States

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